Caffeidine

Descripción general

Descripción

Caffeidine is a naturally occurring alkaloid found in various plants, including coffee beans, tea leaves, and cacao pods. It is known for its stimulating effects on the central nervous system, making it a popular ingredient in beverages and medications. This compound is chemically related to other xanthine alkaloids such as theobromine and theophylline.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Caffeidine can be synthesized through several methods, including the methylation of xanthine derivatives. One common synthetic route involves the reaction of theobromine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources. For example, caffeine can be extracted from coffee beans using solvents like dichloromethane or ethyl acetate. The extracted caffeine is then purified through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

Caffeidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, such as paraxanthine.

Reduction: Reduction of this compound can yield compounds like theobromine.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms in its structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Paraxanthine, theobromine, and theophylline.

Reduction: Theobromine and related compounds.

Substitution: Various alkylated or acylated derivatives of this compound.

Aplicaciones Científicas De Investigación

Physical Performance

Caffeidine may also play a role in enhancing physical performance. Caffeine is widely recognized for its ergogenic effects, improving endurance and reducing perceived exertion during exercise. A randomized controlled trial demonstrated that caffeine intake could significantly increase power output in athletic performance tasks . Given this compound's relationship to caffeine, it may exhibit similar benefits in sports and exercise contexts.

Organic Chemistry Applications

Recent studies highlight the potential of this compound in organic chemistry as a catalyst. Caffeine has been explored for its utility in various organic transformations, acting as a biodegradable catalyst with high efficiency . Although direct research on this compound as a catalyst is sparse, its structural characteristics suggest it could be similarly effective in promoting chemical reactions.

Health Benefits

Emerging research suggests that this compound may have health benefits akin to those attributed to caffeine. For example, higher blood levels of caffeine have been linked to lower risks of obesity and osteoarthritis . While direct evidence for this compound is still needed, these findings provide a basis for further investigation into its health-related applications.

Case Study: Caffeine Dependence

A study examining caffeine dependence provides insights into the behavioral aspects associated with caffeinated compounds. Subjects demonstrated withdrawal symptoms when deprived of caffeine, indicating its significant impact on daily functioning . This suggests that this compound could also induce similar behavioral responses.

Case Study: Cognitive Performance Under Drowsiness

In research assessing cognitive performance during periods of sleep deprivation, caffeine was shown to mitigate the effects of drowsiness on task performance . This finding could extend to this compound, warranting further exploration into its potential as a cognitive enhancer under similar conditions.

Data Table: Comparative Applications of this compound and Caffeine

Mecanismo De Acción

Caffeidine exerts its effects primarily by blocking the binding of adenosine to its receptors in the brain. This action leads to increased release of neurotransmitters such as dopamine and norepinephrine, resulting in heightened alertness and reduced fatigue. Additionally, this compound inhibits the enzyme phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and enhanced cellular signaling.

Comparación Con Compuestos Similares

Caffeidine is similar to other xanthine alkaloids such as:

Theobromine: Found in cacao and chocolate, theobromine has milder stimulant effects compared to this compound.

Theophylline: Used in the treatment of respiratory diseases like asthma, theophylline has bronchodilator properties.

Paraxanthine: A metabolite of this compound, paraxanthine has similar stimulant effects but is less potent.

Uniqueness

This compound is unique in its widespread use and popularity as a stimulant. Its ability to enhance alertness and cognitive function makes it a valuable compound in both everyday life and scientific research.

Actividad Biológica

Caffeidine, a lesser-known alkaloid related to caffeine, has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, comparing them with those of caffeine and other related compounds, and presents findings from recent studies.

Overview of this compound

This compound is structurally similar to caffeine and is found in various plants. While caffeine is well-studied for its stimulant effects and health benefits, this compound's biological activity remains less understood. However, emerging research suggests that this compound may exhibit several pharmacological properties similar to those of caffeine.

1. Antioxidant Activity

This compound has been shown to possess antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Studies indicate that this compound may reduce oxidative damage by scavenging free radicals.

2. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. Similar to caffeine, it appears to inhibit the production of pro-inflammatory cytokines, potentially benefiting conditions characterized by chronic inflammation.

3. Neuroprotective Properties

This compound may offer neuroprotective effects akin to those observed with caffeine. This includes the ability to enhance cognitive functions and protect against neurodegenerative diseases through mechanisms involving the modulation of neurotransmitter systems.

Comparative Analysis with Caffeine

| Property | Caffeine | This compound |

|---|---|---|

| Antioxidant Activity | Strong scavenger of free radicals | Moderate scavenging ability |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | Potentially similar effects |

| Neuroprotective Properties | Enhances cognitive function | Emerging evidence of neuroprotection |

| Ergogenic Effects | Improves athletic performance | Limited data; requires further research |

Case Study 1: this compound and Athletic Performance

A study investigated the effects of this compound on athletic performance in comparison to caffeine. Preliminary findings suggested that athletes consuming this compound experienced improved endurance and reduced perception of fatigue, similar to those who ingested caffeine. However, more extensive trials are needed to confirm these results.

Case Study 2: this compound’s Role in Inflammation

In a controlled laboratory setting, this compound was tested on human monocytes. Results indicated that it significantly reduced the production of TNF-alpha, a key pro-inflammatory cytokine. This aligns with findings related to caffeine's anti-inflammatory properties, suggesting that this compound may also play a role in managing inflammation-related disorders.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Phosphodiesterase (PDE): Similar to caffeine, this compound may inhibit PDE enzymes, leading to increased levels of cyclic AMP (cAMP), which plays a pivotal role in various cellular processes.

- Modulation of Adenosine Receptors: this compound likely interacts with adenosine receptors (A1 and A2A), influencing neurotransmission and neuroprotection.

- Antioxidant Enzyme Activation: this compound may enhance the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative stress.

Future Directions

Despite promising findings regarding the biological activity of this compound, there is a need for further research:

- Longitudinal Studies: Long-term studies assessing the health impacts of this compound consumption are essential.

- Clinical Trials: Randomized controlled trials should be conducted to evaluate its efficacy in various health conditions.

- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological activities will provide insights into its therapeutic potential.

Q & A

Basic: How can researchers formulate a focused research question to investigate Caffeidine’s mechanism of action in biological systems?

Methodological Answer:

- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- Population: Specific cell lines or model organisms (e.g., Drosophila for neurological effects).

- Intervention: this compound exposure at varying concentrations.

- Comparison: Control groups without this compound or with structurally analogous compounds.

- Outcome: Quantifiable metrics (e.g., enzyme inhibition, gene expression changes).

- Hypothesis testing should align with gaps identified in prior literature, such as conflicting reports on this compound’s receptor-binding affinity .

Q. Basic: What experimental design principles should guide the assessment of this compound’s biochemical effects?

Methodological Answer:

- Reproducibility : Follow guidelines for experimental sections in journals, including detailed protocols for compound preparation, purity verification (e.g., HPLC, NMR), and storage conditions .

- Sample Size : Use power analysis to determine adequate biological replicates, minimizing Type I/II errors. For example, n ≥ 6 for in vivo studies to account for inter-individual variability .

- Controls : Include positive/negative controls (e.g., caffeine for comparative studies) and account for solvent effects .

Propiedades

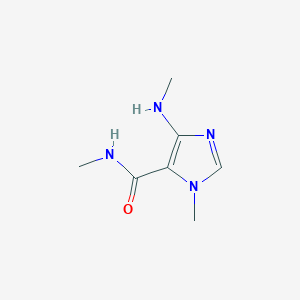

IUPAC Name |

N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYXJOYPHLKLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N(C=N1)C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173862 | |

| Record name | Caffeidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20041-90-1 | |

| Record name | Caffeidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFFEIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT2A7LG4EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.